![molecular formula C20H19N3O2 B2472233 N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide CAS No. 1251686-01-7](/img/structure/B2472233.png)
N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide
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Overview
Description
Indolin-2-one compounds are a class of organic compounds that have been studied for their potential biological activities . They are often used as synthetic intermediates in the production of diverse pharmaceuticals .
Synthesis Analysis
The synthesis of indolin-2-one derivatives often involves condensation reactions . For example, a series of indoline derivatives were designed, synthesized, and biologically evaluated for their neuroprotective effects .Molecular Structure Analysis
The structure of indolin-2-one derivatives can be characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallography can also be used for crystallographic and conformational analyses .Chemical Reactions Analysis
Indolin-2-one derivatives can undergo various chemical reactions. For instance, they have been found to exhibit significant protective effects against H2O2-induced death of RAW 264.7 cells .Scientific Research Applications
1. Synthesis and Characterization
- Cannabinoid Receptor Affinity : A study identified similar cannabimimetic indazole and indole derivatives with high affinity for cannabinoid CB1 and CB2 receptors, emphasizing the relevance of these compounds in understanding cannabinoid receptor interactions (Qian et al., 2015).
2. Medicinal Chemistry
- Cancer Tyrosine Kinase Imaging : A derivative was prepared as a potential positron emission tomography tracer for imaging cancer tyrosine kinase, showcasing the compound's potential in cancer diagnosis and treatment (Wang et al., 2005).
- Diabetes Drug Preparation : The compound has been used in developing manufacturing processes for peptide-like amorphous diabetes drugs, highlighting its role in drug production processes (Sawai et al., 2010).
3. Pharmacological Studies
- Metabolism Analysis of Illicit Drugs : A study focused on the metabolism of similar indole and indazole derivatives, contributing to the understanding of drug metabolism and potential biomarkers for drug intake monitoring (Takayama et al., 2014).
4. Chemical Synthesis
- Synthesis of Schiff Bases : Schiff bases containing similar indole moieties have been synthesized and evaluated for their antioxidant and antimicrobial activities, demonstrating the compound's versatility in chemical synthesis (Saundane et al., 2015).
5. Drug Discovery
- Allosteric Modulation of CB1 : Research on indole-2-carboxamides reveals key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1), suggesting potential therapeutic applications (Khurana et al., 2014).
Mechanism of Action
Target of Action
Indoline derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indoline derivatives can interact with various targets, leading to a range of biological effects . For instance, some indoline derivatives have been found to exhibit good antimicrobial activity against B. cereus and promising pharmaceutical effects against MCF-7 cancer cell lines .
Biochemical Pathways
Indoline derivatives have been found to interact with dna and bsa, implying a potential impact on genetic and protein-related pathways .
Result of Action
Some indoline derivatives have been found to exhibit significant protective effects against h2o2-induced death of raw 2647 cells .
Safety and Hazards
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-22(20(25)16-12-21-17-8-4-3-7-15(16)17)13-19(24)23-11-10-14-6-2-5-9-18(14)23/h2-9,12,21H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBXYFYRKZDZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C21)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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